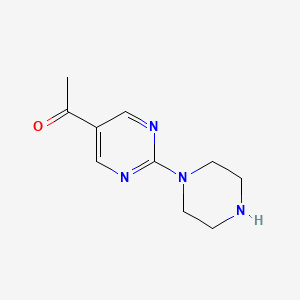

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride

Overview

Description

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride is a chemical compound widely used in scientific research.

Preparation Methods

The synthesis of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperazine under reflux conditions, followed by the addition of ethanone. The product is then purified using column chromatography . Industrial production methods often employ microwave-assisted synthesis to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety.

Biology: The compound is studied for its potential antibacterial activity and its role as a selective inhibitor of protein kinase B (PKB).

Medicine: Research has shown its potential anticancer activities, especially against breast cancer cells.

Industry: It is used in fluorescence and electrochemical studies due to its promising application in these fields.

Mechanism of Action

The mechanism of action of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride involves its inhibition of protein kinase B (PKB). PKB is a crucial signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism. By inhibiting PKB, the compound can modulate these cellular processes, making it a valuable tool in research related to cell signaling and cancer.

Comparison with Similar Compounds

1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride is unique due to its selective inhibition of protein kinase B (PKB). Similar compounds include:

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.

1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biological studies.

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name |

1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTOXSGPKVQMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)